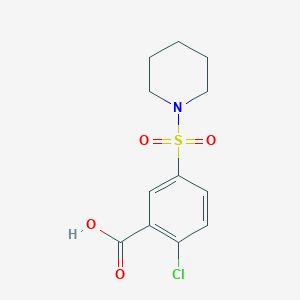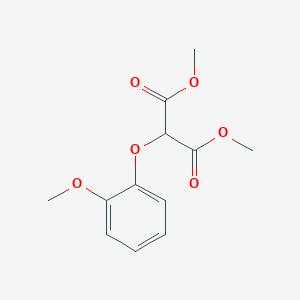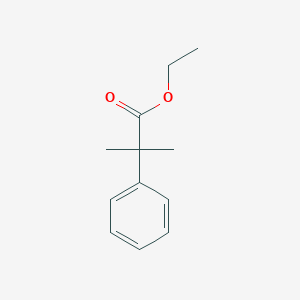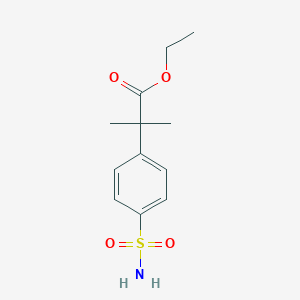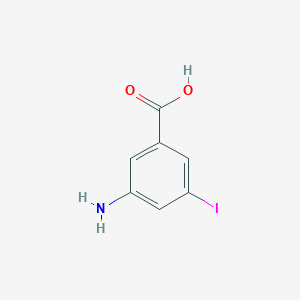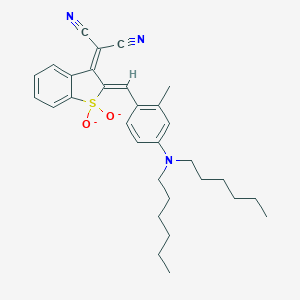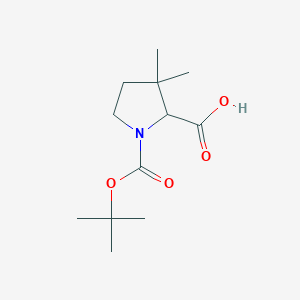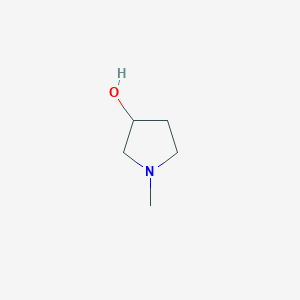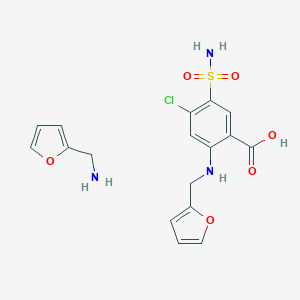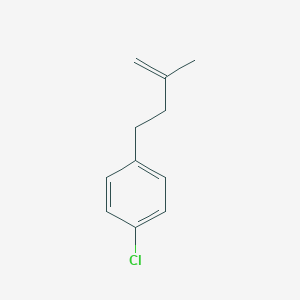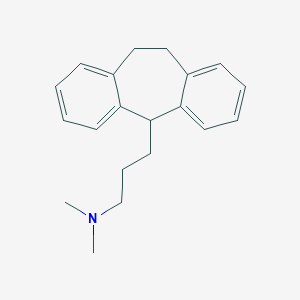
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL-, commonly known as Dibenzocycloheptenes (DBZs), is a class of compounds that have gained significant attention in the scientific community due to their diverse biological activities. DBZs are cyclic compounds that contain two benzene rings fused together with a seven-membered cycloheptene ring.
Wirkmechanismus
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- is not fully understood, but it is believed that they act by modulating neurotransmitter levels in the brain. 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. Additionally, 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been found to have modulatory effects on the immune system, leading to their anti-inflammatory effects.
Biochemische Und Physiologische Effekte
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been found to have diverse biochemical and physiological effects. They have been shown to modulate neurotransmitter levels in the brain, leading to their potential as antidepressants and antipsychotics. Additionally, 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been found to have potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- is their diverse biological activities, making them promising candidates for the treatment of various diseases. Additionally, 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- are relatively easy to synthesize, making them readily available for laboratory experiments. However, one of the limitations of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- is their potential toxicity, which needs to be carefully evaluated before their use in clinical settings.
Zukünftige Richtungen
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have shown promising results in preclinical studies, making them potential candidates for the treatment of various diseases. Future research should focus on the development of more potent and selective 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- with fewer side effects. Additionally, the potential use of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, should be further explored. Finally, the development of novel synthetic methods for 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- should be investigated to improve their availability and purity.
In conclusion, 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- are a class of compounds that have gained significant attention in the scientific community due to their diverse biological activities. 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have potential as antidepressants, antipsychotics, and anti-inflammatory agents, making them promising candidates for the treatment of various diseases. However, their potential toxicity needs to be carefully evaluated before their use in clinical settings. Future research should focus on the development of more potent and selective 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- with fewer side effects, the potential use of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- in the treatment of neurodegenerative diseases, and the development of novel synthetic methods for 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL-.
Synthesemethoden
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- can be synthesized using different methods, including the reduction of benzocycloheptadienes, the cyclization of 1,3-dienes, and the condensation of ketones with primary amines. One of the commonly used methods is the reduction of benzocycloheptadienes using sodium borohydride or lithium aluminum hydride. This method yields 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been extensively studied for their diverse biological activities, including their potential as antidepressants, antipsychotics, and anti-inflammatory agents. 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been shown to have high affinity for serotonin and dopamine receptors, which are important in the regulation of mood and behavior. Additionally, 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- have been found to have potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
19660-95-8 |
|---|---|
Produktname |
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIMETHYL- |
Molekularformel |
C20H25N |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H25N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-11,20H,7,12-15H2,1-2H3 |
InChI-Schlüssel |
PLDONKUSBQJOGO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Andere CAS-Nummern |
19660-95-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



